Tungsten(IV) oxide

Catalog No.
S1507859
CAS No.
12036-22-5
M.F
WO2
O2W
M. Wt
215.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tungsten(IV) oxide

CAS Number

12036-22-5

Product Name

Tungsten(IV) oxide

IUPAC Name

dioxotungsten

Molecular Formula

WO2
O2W

Molecular Weight

215.8 g/mol

InChI

InChI=1S/2O.W

InChI Key

DZKDPOPGYFUOGI-UHFFFAOYSA-N

SMILES

O=[W]=O

Canonical SMILES

O=[W]=O

Photocatalysis:

  • WO3 exhibits photocatalytic properties, meaning it can use light to drive chemical reactions. Researchers are investigating its potential for applications like:
    • Water splitting: Splitting water into hydrogen and oxygen using sunlight, offering a clean and sustainable way to produce hydrogen fuel Source: A Review on the Properties and Applications of WO3 Nanostructure-Based Optical and Electronic Devices:
    • Degradation of pollutants: Degrading organic pollutants present in water and air, contributing to environmental remediation efforts Source: Research Progress of Tungsten Oxide-Based Catalysts in Photocatalytic Reactions:

Gas Sensing:

  • WO3 demonstrates sensitivity to various gases, making it a potential candidate for gas sensing applications. Research is ongoing to explore its ability to detect:
    • Nitrogen dioxide (NO2): A common air pollutant associated with respiratory problems Source: Tungsten Oxide Based Gas Sensors: A Review
    • Hydrogen sulfide (H2S): A toxic gas with industrial applications, requiring monitoring for safety reasons Source: Semiconductor Gas Sensors: Materials, Mechanisms, and Applications

Electrochromic Devices:

  • WO3 exhibits electrochromic properties, meaning its color can change reversibly with an applied voltage. This characteristic is being explored for developing:
    • Smart windows: Windows that can adjust their transparency or color based on electrical signals, potentially improving energy efficiency in buildings Source: A Review on the Properties and Applications of WO3 Nanostructure-Based Optical and Electronic Devices:
    • Display devices: Electrochromic displays that offer low power consumption and potential applications in electronic signs and information displays Source: Electrochromic Materials and Devices: From Fundamentals to Applications

Tungsten(IV) oxide, with the chemical formula WO₂, is a bronze-colored solid that crystallizes in a monoclinic structure. This compound features distorted octahedral tungsten-oxygen centers and exhibits high electrical conductivity due to its d² electron configuration. The compound is typically produced through the reduction of tungsten trioxide (WO₃) with tungsten powder at elevated temperatures, specifically around 900 °C over a prolonged period .

The mechanism of action of WO₂ depends on the specific application. Here are two notable examples:

  • Gas Sensing: WO₂ can interact with various gas molecules (e.g., NO₂, CO) on its surface, altering its electrical conductivity. This change in conductivity allows for the detection of specific gases []. The exact mechanism involves the transfer of electrons between the gas molecules and the WO₂ surface, but the detailed process is a subject of ongoing research.
  • Photocatalysis: Under light irradiation, WO₂ can generate electron-hole pairs that initiate chemical reactions. This property makes it a potential candidate for applications like water splitting for hydrogen production or degradation of organic pollutants. The mechanism involves the promotion of electrons from the valence band to the conduction band upon light absorption, creating reactive species that drive the desired chemical reactions.
, primarily as a basic anhydride. It can react with acids to form tungstates and with strong reducing agents in redox reactions. The primary reaction for its synthesis is:

2WO3+W3WO22\text{WO}_3+\text{W}\rightarrow 3\text{WO}_2

Additionally, it can be reduced further to tungsten metal using hydrogen or carbon at high temperatures:

WO2+2H2W+2H2O\text{WO}_2+2\text{H}_2\rightarrow \text{W}+2\text{H}_2\text{O}

or

WO2+CW+CO\text{WO}_2+C\rightarrow \text{W}+CO

These reactions highlight its role in the production of elemental tungsten and other tungsten compounds .

The synthesis of tungsten(IV) oxide can be accomplished through several methods:

  • Reduction of Tungsten Trioxide: The most common method involves reducing tungsten trioxide with tungsten powder at high temperatures (around 900 °C). This method yields pure tungsten(IV) oxide.
  • Chemical Transport Method: Single crystals of tungsten(IV) oxide can be obtained using a chemical transport technique involving iodine, which helps in transporting the compound in a volatile form .
  • Thermal Decomposition: Another potential method includes the thermal decomposition of precursors that contain tungsten at elevated temperatures under controlled atmospheres .

Studies on the interactions of tungsten(IV) oxide with other substances are essential for understanding its reactivity and potential applications. Interaction studies have shown that it can react with various acids to form tungstates and can also interact with reducing agents under specific conditions. Furthermore, its interactions in biological systems are being explored to assess potential health impacts and environmental effects .

Tungsten(IV) oxide shares similarities with several other transition metal oxides. Here are some comparable compounds:

CompoundFormulaOxidation StateUnique Features
Tungsten(0)W0Elemental form, high melting point
Tungsten(II)WOIILess stable than higher oxidation states
Tungsten(III)WO₃IIICommonly found as tungsten trioxide
Tungsten(V)WO₅VUsed in specific catalytic applications
Tungsten(VI)WO₃VIWidely studied for its insulating properties

Tungsten(IV) oxide is unique due to its intermediate oxidation state and distinct electrical properties compared to these other compounds. Its ability to conduct electricity while maintaining a stable structure makes it particularly valuable in electronic applications .

Solvothermal and hydrothermal methods are widely employed for synthesizing WO₂ nanostructures due to their simplicity, scalability, and ability to control morphology through reaction parameters. These techniques involve the use of high-temperature pressurized solvents to facilitate crystal growth.

Key Parameters and Morphological Control

In solvothermal synthesis, solvents such as ethanol, water, or mixed solvents (e.g., ethanol-water) act as reaction media. For example, WO₂.72 nanowires were synthesized by reacting tungsten chloride (WCl₆) in ethanol at 200°C for 10 hours, yielding one-dimensional structures with diameters of 20–50 nm. Hydrothermal methods, using aqueous solutions at lower temperatures (e.g., 95–200°C), produce nanostructures like nanoplates or urchin-like WO₂.72. Ahmadi et al. demonstrated that adjusting the pH and precursor concentration during hydrothermal synthesis led to tunable nanoparticle sizes (5–50 nm).

Table 1: Comparison of Solvothermal and Hydrothermal Conditions for WO₂ Synthesis

MethodPrecursorSolventTemperature (°C)Time (h)Morphology
SolvothermalWCl₆Ethanol20010Nanowires
HydrothermalNa₂WO₄·2H₂OHCl/H₂O95–986–18Nanoparticles
HydrothermalWCl₆H₂O/oxalic acid24048Urchin-like WO₂.72

Role of Oxygen Vacancies

Oxygen vacancies in WO₂.72 (a non-stoichiometric variant) are influenced by reaction kinetics. Solvothermal routes often produce fewer vacancies due to slower reduction rates, whereas hydrothermal methods with acidic conditions (e.g., HCl) generate more vacancies, enhancing photocatalytic activity.

Chemical Vapor Deposition Techniques for Controlled Morphologies

Chemical vapor deposition (CVD) enables precise control over WO₂ nanostructure morphology and crystallinity. This method involves vapor-phase precursors reacting on substrates under controlled temperatures and atmospheres.

Substrate and Precursor Selection

Tungsten hexacarbonyl (W(CO)₆) or tungsten chloride (WCl₆) are common precursors. For instance, WO₂ nanoplates with lateral dimensions up to 135 µm were grown on WSe₂-coated substrates via CVD at 850°C under argon flow. The WSe₂ substrate acts as a template, promoting epitaxial growth of single-crystalline WO₂ with a rhombic geometry.

Morphological Engineering

CVD parameters such as temperature, gas flow rate, and precursor concentration dictate final structures:

  • High temperatures (800–900°C): Promote lateral growth of sub-millimeter WO₂ nanoplates.
  • Low pressures (10⁻² Torr): Favor nanowire formation with diameters <100 nm.

Reduction Processes for Oxygen-Deficient WO₂ Variants

Reduction processes are critical for synthesizing oxygen-deficient WO₂ (e.g., WO₂.72) with tailored electronic properties. These methods include thermal annealing in reducing atmospheres or chemical reduction.

Thermal Reduction

Annealing WO₃ in hydrogen/argon atmospheres at 300–500°C reduces tungsten oxidation states. For example, heating WO₃·H₂O nanoparticles at 300°C in H₂/Ar yields monoclinic WO₂ with preserved nanoparticle morphology. The reduction efficiency is quantified by the oxygen vacancy concentration, which correlates with enhanced electrical conductivity (up to 1.1 × 10⁶ S/m).

Chemical Reduction

Hydrazine or citric acid can act as reducing agents in solution-phase synthesis. A study by Huang et al. showed that adding ammonium tungstate during hydrothermal synthesis facilitates W⁶+ → W⁴+ reduction, producing WO₂.72 nanorods with a phase-transition temperature tunable via doping.

Template-Assisted Growth of Hierarchical Architectures

Template-assisted methods leverage scaffolds to direct the growth of WO₂ into complex hierarchical structures, enhancing surface area and functionality.

Carbon-Based Templates

Carbon cloth (CC) or graphene oxide (GO) serve as conductive substrates. For instance, WO₂.72 nanowires grown on CC via solvothermal synthesis formed intercrossed networks, achieving a specific capacitance of 398 F/g at 2 A/g. The CC template provided mechanical stability and facilitated electron transfer.

Soft Templates

Surfactants like cetyltrimethylammonium bromide (CTAB) or polyvinylpyrrolidone (PVP) guide nanoparticle assembly. Ahmadi et al. used oxalic acid as a surfactant during hydrothermal synthesis to control WO₂ nanoparticle size and prevent aggregation.

Table 2: Template-Assisted WO₂ Nanostructures and Properties

TemplateMethodMorphologyApplication
Carbon clothSolvothermalNanowire networksSupercapacitors
WSe₂CVDNanoplatesElectronics
CTABHydrothermalNanoparticlesCatalysis

Tungsten(IV) oxide (tungsten dioxide) has emerged as a promising bifunctional electrocatalyst for oxygen reduction reaction and oxygen evolution reaction, which are critical processes in various renewable energy technologies [1] [2]. The unique electronic structure of tungsten dioxide, characterized by its oxygen-deficient composition, enables it to effectively catalyze both oxygen reduction and evolution processes [3] [4].

Recent investigations have demonstrated that tungsten dioxide exhibits remarkable bifunctional catalytic activity due to its metallic properties and favorable surface interactions with oxygen-containing species [2] [5]. The two-dimensional structure of tungsten dioxide provides an ideal platform for electron transfer processes, which is essential for efficient electrocatalysis [4] [1].

Oxygen Reduction Reaction Performance

Tungsten dioxide demonstrates significant activity toward oxygen reduction reactions, particularly when supported on conductive substrates [5] [1]. The catalytic performance of tungsten dioxide for oxygen reduction is attributed to its ability to adsorb oxygen molecules and facilitate electron transfer to form reactive oxygen species [2] [3].

Research findings indicate that tungsten dioxide can achieve comparable oxygen reduction reaction performance to traditional noble metal catalysts but at a significantly reduced cost [4] [5]. The electron transfer ability of tungsten dioxide during oxygen reduction reactions has been found to be superior to conventional catalysts, making it an attractive alternative for fuel cell applications [5] [2].

Oxygen Evolution Reaction Capabilities

For oxygen evolution reactions, tungsten dioxide exhibits enhanced catalytic activity due to its unique surface properties and electronic structure [1] [3]. The presence of oxygen vacancies in tungsten dioxide significantly improves its oxygen evolution reaction performance by modifying the electronic structure and local coordination chemistry [2] [4].

Studies have shown that tungsten dioxide can be strategically modified to enhance its oxygen evolution reaction activity through the introduction of additional oxygen vacancies [2] [1]. These vacancies alter the interactions between reaction intermediates and catalyst surface active sites, resulting in improved catalytic performance [2] [3].

Synergistic Effects in Bifunctional Applications

The true value of tungsten dioxide lies in its bifunctional capabilities, allowing it to efficiently catalyze both oxygen reduction and oxygen evolution reactions within the same system [4] [1]. This bifunctionality is particularly valuable for applications such as rechargeable metal-air batteries and regenerative fuel cells, where both reactions occur during different operational phases [4] [3].

Table 1: Comparative Performance of Tungsten Dioxide as a Bifunctional Electrocatalyst

Catalyst SystemOER Overpotential (V)ORR Overpotential (V)Bifunctional ActivityReference
Tungsten Dioxide0.420.40High [4]
Single-atom Fe-Tungsten Dioxide0.380.37Very High [4]
Single-atom Co-Tungsten Dioxide0.400.39High [4]
Single-atom Ni-Tungsten Dioxide0.410.42Moderate [4]
IrO2 (Benchmark)0.300.45Moderate [2]
Pt-based (Benchmark)0.450.28Moderate [4]

The integration of single metal atoms (such as iron, cobalt, or nickel) with tungsten dioxide has been shown to further enhance its bifunctional electrocatalytic performance [4] [3]. These single-atom doped tungsten dioxide catalysts achieve smaller overpotentials for both oxygen reduction and oxygen evolution reactions, comparable to those of traditional noble metal catalysts [4] [2].

Photocatalytic Degradation of Organic Pollutants

Tungsten dioxide has demonstrated significant potential as a photocatalyst for the degradation of various organic pollutants in water treatment applications [6] [7]. Its unique electronic structure and optical properties make it particularly effective for photocatalytic reactions under visible light irradiation [8] [9].

Mechanism of Photocatalytic Activity

The photocatalytic activity of tungsten dioxide is primarily attributed to its ability to generate electron-hole pairs when exposed to light [6] [10]. These photogenerated charge carriers can then participate in redox reactions, leading to the formation of reactive oxygen species that degrade organic pollutants [11] [7].

Tungsten dioxide exhibits a strong affinity for oxygen-containing species and can chemisorb oxygen and water molecules in a dissociative manner [13] [9]. This property significantly reduces the kinetic barriers for the production of reactive oxygen species, such as hydroxyl radicals and superoxide radicals, which are essential for the degradation of organic pollutants [13] [6].

Types of Organic Pollutants Degraded

Tungsten dioxide has demonstrated effective photocatalytic degradation capabilities for a wide range of organic pollutants [7] [11]. These include:

  • Volatile organic compounds such as formaldehyde and acetone [13] [9]
  • Dyes and textile effluents [10] [8]
  • Pharmaceutical compounds including antibiotics [12] [7]
  • Alkyl compounds including alcohols and aldehydes [7] [13]

Research has shown that tungsten dioxide can achieve significant degradation rates for these pollutants under visible light irradiation [9] [13]. For instance, tungsten dioxide-based nanofiber composites have demonstrated 4.8 times greater photocatalytic degradation of formaldehyde and 7.2 times greater degradation of acetone compared to other photocatalysts [13] [9].

Enhancement Strategies for Photocatalytic Performance

Several strategies have been developed to enhance the photocatalytic performance of tungsten dioxide for organic pollutant degradation [6] [11]. These include:

  • Formation of heterojunctions with other semiconductors to improve charge separation [9] [13]
  • Introduction of oxygen vacancies to modify the electronic structure [6] [8]
  • Development of nanostructured morphologies to increase surface area and active sites [13] [10]

Table 2: Photocatalytic Performance of Tungsten Dioxide-Based Materials for Organic Pollutant Degradation

Catalyst SystemTarget PollutantDegradation EfficiencyLight SourceReference
WO2/SnS2 NanofibersFormaldehyde4.8× higher than pristine SnS2Visible light [13]
WO2/SnS2 NanofibersAcetone7.2× higher than pristine SnS2Visible light [13]
Tungsten DioxideMethylene Blue96.15% decolorizationVisible light [8]
Tungsten Dioxide/Tin OxideOrganic dyesRate constant: 0.00519 min-1Solar light [10]
Tungsten TrioxideAmoxicillin99.99% removalSimulated solar [12]

The formation of heterojunctions between tungsten dioxide and other semiconductors has been particularly effective in enhancing photocatalytic performance [9] [13]. For example, tungsten dioxide/tin sulfide (WO2/SnS2) composites create an internal electric field at the interfaces, which promotes spatial charge separation by driving photogenerated electrons to move to tungsten dioxide while photogenerated holes remain immobile [13] [9].

Electrocatalytic Conversion of Nitrogenous Compounds

Tungsten dioxide has shown promising capabilities in the electrocatalytic conversion of various nitrogenous compounds, offering sustainable pathways for nitrogen fixation and environmental remediation [14] [15]. Its unique electronic properties and surface chemistry make it particularly effective for these applications [16] [14].

Nitrate Reduction to Ammonia

Tungsten dioxide-based materials have demonstrated significant activity for the electrocatalytic reduction of nitrate to ammonia [14] [17]. This process represents an environmentally friendly approach to nitrogen fixation and offers a potential alternative to the energy-intensive Haber-Bosch process [15] [14].

Research has shown that tungsten dioxide can effectively adsorb nitrate ions and facilitate their reduction to ammonia through a series of electron transfer steps [14] [16]. The strong adsorption of nitrate and nitrite intermediates on tungsten active sites in the form of bidentate ligands contributes to the high efficiency of this process [14] [17].

Heterostructures combining tungsten dioxide with tungsten nitride have shown particularly promising results for nitrate reduction [14] [15]. These materials can achieve Faraday efficiencies of up to 88.9% and ammonia yield rates of 8.4 mg per hour per square centimeter, which are significantly higher than those of individual tungsten dioxide or tungsten nitride catalysts [14] [16].

Nitrogen Fixation under Ambient Conditions

Tungsten dioxide-based catalysts have also shown potential for direct nitrogen fixation under ambient conditions [15] [17]. This process involves the reduction of molecular nitrogen to ammonia, which is a critical step in the nitrogen cycle and has significant implications for sustainable fertilizer production [15] [16].

The ability of tungsten dioxide to activate nitrogen molecules is attributed to its unique electronic structure and the presence of active sites that can effectively bind and activate nitrogen [16] [15]. These properties make tungsten dioxide a promising candidate for electrochemical nitrogen reduction reaction under mild conditions [15] [17].

Conversion of Other Nitrogenous Compounds

Beyond nitrate reduction and nitrogen fixation, tungsten dioxide has demonstrated catalytic activity for the conversion of various other nitrogenous compounds [17] [16]. These include:

  • Nitrite reduction to ammonia [14] [17]
  • Conversion of nitrogen oxides to nitrogen [16] [15]
  • Transformation of organic nitrogen compounds [17] [16]

Table 3: Electrocatalytic Performance of Tungsten Dioxide-Based Materials for Nitrogenous Compound Conversion

Catalyst SystemTarget ReactionPerformance MetricsElectrolyteReference
WN/WO3 NanosheetsNitrate to AmmoniaFaraday Efficiency: 88.9%Aqueous [14]
WN/WO3 NanosheetsNitrate to AmmoniaYield Rate: 8.4 mg h-1 cm-2Aqueous [14]
Tungsten DioxideNitrogen FixationAmmonia Synthesis Rate: 2.8 mmol g-1 h-1N2/Sea Water Vapor [16]
Bis(dithiolene)tungstenNitrate ReductionSecond-order kinetics, Associative transition stateAcidic [17]
Nitrogen-Tungsten OxideBenzyl Alcohol OxidationConversion: 98.41%, Yield: 99.66%Alkaline [19]

The mechanism of nitrogenous compound conversion over tungsten dioxide typically involves the adsorption of the substrate on the catalyst surface, followed by a series of electron and proton transfer steps [14] [17]. The presence of oxygen vacancies and other defects in tungsten dioxide can significantly enhance its catalytic activity by modifying the electronic structure and creating additional active sites [15] [16].

Hydrogen Evolution Reaction Performance Optimization

Tungsten dioxide has emerged as a promising non-noble metal electrocatalyst for the hydrogen evolution reaction, which is a critical process in water splitting for hydrogen production [20] [21]. Its unique electronic properties and surface chemistry make it particularly effective for this application, and various strategies have been developed to optimize its performance [23] [25].

Intrinsic Properties Affecting Hydrogen Evolution

The hydrogen evolution reaction performance of tungsten dioxide is influenced by several intrinsic properties, including its electronic structure, surface chemistry, and morphology [20] [23]. Tungsten dioxide exhibits metallic characteristics due to the presence of oxygen vacancies, which improve its conductivity and catalytic activity [25] [20].

Research has shown that tungsten dioxide can effectively adsorb and activate water molecules, facilitating the hydrogen evolution process [23] [25]. The binding energy between tungsten and hydrogen is a critical parameter that determines the overall catalytic activity, and various approaches have been developed to optimize this interaction [24] [20].

Nanostructuring for Enhanced Performance

Nanostructuring has proven to be an effective strategy for enhancing the hydrogen evolution reaction performance of tungsten dioxide [20] [23]. Different morphologies, such as nanoplates, nanofibers, and nanoparticles, have been explored to increase the number of active sites and improve mass transport properties [20] [25].

Studies have demonstrated that tungsten dioxide nanoplates exhibit excellent hydrogen evolution activity in both acidic and near-neutral electrolytes [20] [23]. These nanoplates can achieve current densities of 1 mA per square centimeter at overpotentials as low as 15 mV versus the reversible hydrogen electrode in near-neutral conditions [20] [23].

Composite Materials and Heterostructures

The formation of composite materials and heterostructures has been widely investigated as a strategy to enhance the hydrogen evolution performance of tungsten dioxide [21] [24]. These approaches typically involve combining tungsten dioxide with other materials to create synergistic effects that improve overall catalytic activity [25] [21].

Tungsten dioxide/tungsten carbide heterostructures have shown particularly promising results for hydrogen evolution [24] [25]. These materials combine the excellent hydrogen adsorption properties of tungsten dioxide with the high conductivity and stability of tungsten carbide, resulting in enhanced catalytic performance [24] [21].

Metallic tungsten/tungsten dioxide heterostructures have also demonstrated remarkable hydrogen evolution activity, with overpotentials as low as 35 mV at 10 mA per square centimeter and small Tafel slopes of 34 mV per decade in alkaline electrolytes [25] [24]. These heterostructures function as efficient solid-acid catalysts, enabling fast hydrogen evolution kinetics through a Volmer-Tafel pathway [25] [21].

Table 4: Hydrogen Evolution Performance of Optimized Tungsten Dioxide-Based Catalysts

Catalyst SystemElectrolyteOverpotential at 10 mA/cm2 (mV)Tafel Slope (mV/dec)StabilityReference
Tungsten Dioxide Nanoplates0.5 M H2SO47058>4000 cycles [20]
Tungsten Dioxide NanoplatesDistilled Water (pH 5.67)15 (at 1 mA/cm2)65>10 hours [20]
Mo-WO2@Ni17W3@W/Ni1 M KOH1424.26>48 hours [21]
W/WO2 HeterostructureAlkaline3534>50 hours [25]
Tungsten Carbide/Tungsten OxideAcidic8552High [24]

Optimization Strategies for Industrial Applications

Several optimization strategies have been developed to enhance the hydrogen evolution performance of tungsten dioxide for industrial applications [21] [25]. These include:

  • Doping with transition metals to modify the electronic structure and improve conductivity [21] [24]
  • Introduction of oxygen vacancies to create additional active sites and enhance catalytic activity [25] [20]
  • Development of supported catalysts to improve stability and facilitate electron transfer [20] [21]
  • Engineering of interfaces in heterostructures to optimize hydrogen binding energy [25] [24]

Density Functional Theory Analysis of Band Configuration

Tungsten(IV) oxide exhibits a complex electronic structure that has been extensively studied using density functional theory calculations. The electronic configuration of tungsten centers in tungsten dioxide features a d² configuration, where each tungsten atom contributes two electrons to the d-orbitals [1] [2]. This specific electronic arrangement is fundamental to understanding the material's unique properties.

Density functional theory calculations performed using the projector-augmented wave method have revealed that tungsten dioxide exists in two distinct structural phases with markedly different electronic properties [3]. The stable monoclinic phase, which represents the thermodynamically favored structure, demonstrates metallic behavior with no observable band gap [3]. In contrast, the high-temperature metastable orthorhombic phase exhibits semiconductor characteristics with an energy gap of approximately 0.6 electron volts [3].

The band structure analysis reveals that the 5d-orbitals of tungsten atoms play a dominant role in determining the electronic properties near the Fermi level [4] [5]. Specifically, the dₓᵣ and dᵧᵣ orbitals of the tungsten 5d-t₂g manifold provide the primary contribution to the electronic states at the Fermi energy [6]. These orbitals become occupied due to the specific distortions of the WO₆ octahedra within the crystal structure, particularly in regions where oxygen atoms are displaced from their ideal positions [6].

The generalized gradient approximation calculations demonstrate that the electronic structure features parabolic band dispersion characteristics [5] [6]. One notable aspect of the band structure is the presence of an energy gap of approximately 1 electron volt located just below the Fermi level [5]. This gap separates states that originate primarily from oxygen atoms from those dominated by tungsten contributions [6].

Electronic PropertyMonoclinic PhaseOrthorhombic Phase
Band Gap0.000 eV (metallic)0.6 eV (semiconductor)
Crystal StructureStable at ambient conditionsMetastable at high temperature
Electrical BehaviorMetallic conductorSemiconductor
Tungsten Configurationd² configurationd² configuration

Metallic Behavior and Charge Transport Mechanisms

The metallic behavior of tungsten dioxide stems from its unique crystal structure and electronic configuration. The material crystallizes in a rutile-like monoclinic structure featuring distorted octahedral WO₆ centers with characteristic alternating short tungsten-tungsten bonds measuring 248 picometers [1] [2]. This structural arrangement creates favorable conditions for charge transport through the material.

The charge transport mechanisms in tungsten dioxide involve electron transfer between different oxidation states of tungsten. The electrons transition between W⁵⁺ and W⁶⁺ valence states, which appears to be responsible for the observed electrical conduction behavior [7]. The concentration and nature of these tungsten oxide ions fundamentally determine the overall conductivity characteristics of the material [7].

Charge carrier transport in tungsten dioxide follows two primary mechanisms: diffusion and drift components. The diffusion component involves electron movement from regions of high concentration to areas of lower concentration, driven by concentration gradients [8]. Simultaneously, the drift component operates under the influence of electric fields, where electrons move in response to electrostatic forces [8]. The balance between these two mechanisms determines the net charge transport behavior under various operating conditions [8].

The electrical conductivity of tungsten dioxide can be expressed through the relationship σ = Nμe, where N represents the charge carrier concentration, μ denotes the carrier mobility, and e is the elementary charge [9]. Temperature-dependent measurements reveal that the material exhibits semiconductor-like behavior at elevated temperatures, with activation energies that vary depending on the temperature regime [7].

Transport ParameterValue/DescriptionMeasurement Method
Carrier TypeElectrons (n-type)Hall effect measurements
Conductivity Expressionσ = NμeElectrical measurements
Transport MechanismsDiffusion + DriftTheoretical modeling
Temperature DependenceSemiconductor-like at high TVariable temperature studies

The presence of oxygen vacancies significantly influences the charge transport properties of tungsten dioxide. These point defects act as shallow donors, providing additional charge carriers that enhance the n-type conductivity [10]. Furthermore, oxygen vacancies can serve as scattering centers for charge carriers, affecting the overall mobility and thus the electrical conductivity of the material [11].

Polar Surface Stabilization Through Crystalline Defects

The polar surfaces of tungsten dioxide undergo significant reconstruction phenomena that are intimately connected to the presence of crystalline defects. The (001) polar surface of the material represents a particularly important case study for understanding how surface reconstruction stabilizes otherwise unstable surface terminations [12].

The WO₂-terminated polar (001) surface exhibits a spontaneous reconstruction with a (√2 × √2)R45° periodicity, which is equivalently denoted as c(2×2) [12]. This reconstruction process involves the rearrangement of surface atoms to minimize the overall surface energy and eliminate the diverging electric field that would otherwise exist at the polar surface [12]. During the reconstruction process, approximately half of the topmost oxygen atoms are removed from the surface, while the remaining half reorganize to create a stable surface configuration [12].

Density functional theory calculations reveal that the formation energy of oxygen vacancies varies significantly depending on the surface orientation and local environment. The formation energies are lowest for step structures and high-index facets, particularly the (110) surface, compared to low-index surfaces such as (100) and (010) [13]. This variation in formation energy explains why surface reconstruction is more pronounced in certain crystallographic regions.

The reconstruction process leads to the formation of distinctive structural features, including pentagonal column structures that have been directly observed using spherical aberration-corrected scanning transmission electron microscopy [13]. These five-fold symmetry structures result from the displacement of tungsten atoms into void areas created by oxygen vacancy formation, allowing the atoms to coordinate with neighboring atoms in a new configuration that minimizes surface energy [13].

Surface TypeReconstruction PatternFormation EnergyStructural Features
(001) Polar(√2 × √2)R45°IntermediateSpontaneous reconstruction
(110) High-indexPentagonal columnsLowestFive-fold symmetry
(100) Low-indexMinimal reconstructionHighestStable surface
Step structuresEnhanced reconstructionVery lowVacancy accumulation

The electronic structure of reconstructed surfaces differs significantly from that of the ideal bulk-terminated surfaces. After surface reconstruction, the Fermi level shifts toward the conduction band compared to the initial surface state, achieving an effect similar to n-type doping [14]. This electronic modification contributes to the enhanced stability of the reconstructed surface configuration.

Oxygen vacancy-induced surface reconstruction extends beyond simple surface termination effects. Recent observations have revealed that analogous atomic rearrangements occur within nanoscale cracks in tungsten dioxide, suggesting that sub-nanometer fractures can be healed through surface reconstruction mechanisms [14]. This finding proposes an unconventional crack healing mechanism that operates through the same fundamental processes that govern surface reconstruction.

The concentration of oxygen vacancies plays a crucial role in determining the extent of surface reconstruction. Materials with artificially increased oxygen vacancy concentrations exhibit significantly more pentagonal column structures on their surfaces compared to samples with naturally occurring vacancy densities [13]. This relationship demonstrates that oxygen vacancy engineering can be used as a tool for controlling surface structure and properties.

GHS Hazard Statements

Aggregated GHS information provided by 15 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 15 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 14 of 15 companies with hazard statement code(s):;
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H413 (21.43%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

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Irritant

Irritant

Other CAS

12036-22-5

Wikipedia

Tungsten(IV) oxide

General Manufacturing Information

Tungsten oxide (WO2): ACTIVE

Dates

Last modified: 08-15-2023

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